molecular formula C14H18N2O5 B14317051 Diethyl (2-aminobenzamido)propanedioate CAS No. 113169-52-1

Diethyl (2-aminobenzamido)propanedioate

Cat. No.: B14317051
CAS No.: 113169-52-1
M. Wt: 294.30 g/mol
InChI Key: KHEHWHBLLBEJJY-UHFFFAOYSA-N
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Description

Diethyl (2-aminobenzamido)propanedioate is an organic compound that belongs to the class of diethyl esters It is characterized by the presence of an aminobenzamide group attached to a propanedioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (2-aminobenzamido)propanedioate typically involves the reaction of diethyl propanedioate with 2-aminobenzamide. The reaction is carried out under basic conditions, often using sodium ethoxide in ethanol as a base. The reaction proceeds through the formation of an enolate intermediate, which then reacts with the aminobenzamide to form the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl (2-aminobenzamido)propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl (2-aminobenzamido)propanedioate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of diethyl (2-aminobenzamido)propanedioate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved may include inhibition of histone deacetylases, which play a role in gene expression and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl (2-aminobenzamido)propanedioate is unique due to the presence of the aminobenzamide group, which imparts specific biological activities and chemical reactivity.

Properties

CAS No.

113169-52-1

Molecular Formula

C14H18N2O5

Molecular Weight

294.30 g/mol

IUPAC Name

diethyl 2-[(2-aminobenzoyl)amino]propanedioate

InChI

InChI=1S/C14H18N2O5/c1-3-20-13(18)11(14(19)21-4-2)16-12(17)9-7-5-6-8-10(9)15/h5-8,11H,3-4,15H2,1-2H3,(H,16,17)

InChI Key

KHEHWHBLLBEJJY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)OCC)NC(=O)C1=CC=CC=C1N

Origin of Product

United States

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